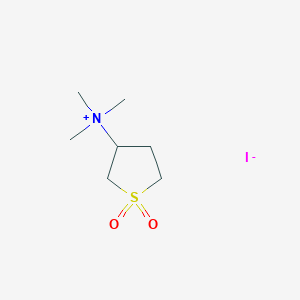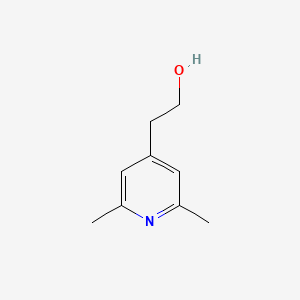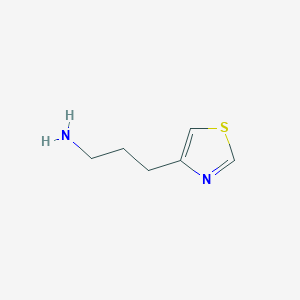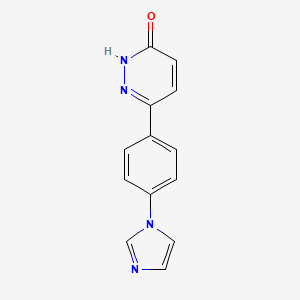
6-(4-(1H-Imidazol-1-yl)phenyl)pyridazin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It appears as a white to brown powder or crystals.
- The compound’s melting point is 198°C.
- Its chemical structure consists of a pyridazinone ring fused with an imidazole ring, and it contains a hydroxyphenyl group.
- The compound is sometimes referred to as 1-(4-Hydroxyphenyl)imidazole .
6-(4-(1H-Imidazol-1-yl)phenyl)pyridazin-3-ol: , is a chemical compound with the molecular formula C₉H₈N₂O and a molecular weight of 160.18 g/mol.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism by which 6-(4-(1H-Imidazol-1-yl)phenyl)pyridazin-3-ol exerts its effects remains to be fully elucidated.
- Researchers would need to investigate its interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s potential lies in its versatility and intriguing structure. Researchers continue to explore its applications across various fields.
Properties
Molecular Formula |
C13H10N4O |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-(4-imidazol-1-ylphenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C13H10N4O/c18-13-6-5-12(15-16-13)10-1-3-11(4-2-10)17-8-7-14-9-17/h1-9H,(H,16,18) |
InChI Key |
NCNPWWDCUPUDBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




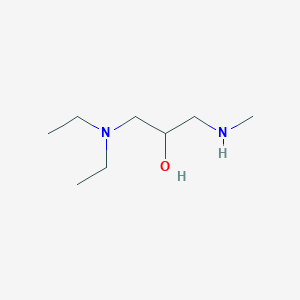


![2-oxo-2H-benzo[h]chromene-3-carboxylic acid](/img/structure/B12114205.png)
![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-ethoxybenzoate](/img/structure/B12114207.png)

![3-Methyl-1-phenyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12114221.png)
